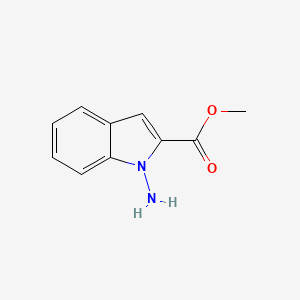

Methyl 1-amino-1H-indole-2-carboxylate

描述

Methyl 1-amino-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral Applications

Methyl 1-amino-1H-indole-2-carboxylate and its derivatives have been investigated for their potential as antiviral agents, particularly against HIV. Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer of HIV-1 integrase, which is crucial for viral replication. For instance, a study highlighted the synthesis of a novel indole derivative that demonstrated significant inhibitory effects on integrase with an IC50 value of 0.13 μM, suggesting its potential as a scaffold for developing integrase inhibitors .

Table 1: Antiviral Efficacy of Indole Derivatives

| Compound Name | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Compound 3 | 0.13 | Inhibition of HIV-1 integrase strand transfer |

| Compound 17a | 3.11 | Chelation with Mg²⁺ ions in integrase active site |

Cancer Therapeutics

In addition to antiviral applications, this compound has been explored for its anticancer properties. The compound's structural analogs have been developed to inhibit apoptosis signal-regulating kinase 1 (ASK1), implicated in various cancers. One derivative exhibited potent anti-ASK1 kinase activity and showed improved pharmacokinetic profiles in vivo, suggesting its potential utility in cancer therapy .

Case Study: ASK1 Inhibitors

A recent study optimized an indole-2-carboxamide derivative that demonstrated significant efficacy against ulcerative colitis (UC), a condition often associated with increased cancer risk. This compound not only inhibited ASK1 effectively but also improved disease symptoms in animal models .

Synthesis and Structural Modifications

The synthesis of this compound involves several methods, including multi-component reactions (MCRs) like the Ugi reaction, which allows for the efficient formation of diverse bioactive compounds. The flexibility and operational simplicity of these synthetic routes make them attractive for pharmaceutical applications .

Table 2: Synthetic Methods for Indole Derivatives

| Synthesis Method | Description | Advantages |

|---|---|---|

| Ugi Reaction | One-pot condensation of amines, carbonyls, acids | High yield, operational simplicity |

| Multi-component Reactions | Combines multiple reactants simultaneously | Versatile and efficient |

化学反应分析

Hydrolysis of the Ester Group

The methyl ester at the 2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

-

Conditions :

-

Product : 1-Amino-1H-indole-2-carboxylic acid.

-

Example :

Ethyl 1-methyl-1H-indole-2-carboxylate was hydrolyzed to 1-methyl-1H-indole-2-carboxylic acid using NaOH in methanol (91% yield) .

Electrophilic Substitution on the Indole Ring

-

Common Reactions :

-

Example :

6-Bromoindole-2-carboxylate derivatives were synthesized via bromination using NBS .

Functionalization of the Amino Group

The N-1 amino group participates in acylation, alkylation, and condensation reactions.

-

Acylation :

-

Alkylation :

-

Condensation :

Reduction and Oxidation Reactions

-

Reduction :

-

Oxidation :

Diazotization and Coupling Reactions

The primary amino group undergoes diazotization, enabling the synthesis of azo compounds or facilitating nucleophilic aromatic substitution.

Cyclization and Heterocycle Formation

The indole scaffold serves as a precursor for fused heterocycles. For example:

Key Reaction Pathways and Products

Structural Insights and Reactivity Trends

-

Electronic Effects : The amino group at N-1 enhances electron density at C-3, favoring electrophilic substitution at this position .

-

Steric Considerations : Bulky substituents at C-2 (e.g., carboxylate) may hinder reactions at adjacent positions.

-

Chelation Potential : The carboxylate group can coordinate metal ions (e.g., Mg²⁺), as seen in HIV integrase inhibitors .

属性

CAS 编号 |

1085941-28-1 |

|---|---|

分子式 |

C10H10N2O2 |

分子量 |

190.20 g/mol |

IUPAC 名称 |

methyl 1-aminoindole-2-carboxylate |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)9-6-7-4-2-3-5-8(7)12(9)11/h2-6H,11H2,1H3 |

InChI 键 |

FPNFSSRDWCMONM-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC2=CC=CC=C2N1N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。